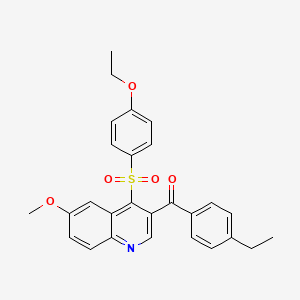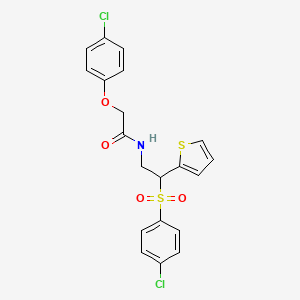
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate is a chemical compound with the molecular formula C8H16F2O3S and a molecular weight of 230.28 g/mol . It is characterized by the presence of two fluorine atoms and a methanesulfonate group attached to a dimethylpentyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylpentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or DMSO.
Major Products
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: The major products are alkenes with varying degrees of substitution depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2,2-dimethylpentyl methanesulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonate groups.
Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate involves its interaction with nucleophiles and bases. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-2,2-dimethylpentanol: The alcohol precursor used in the synthesis of 3,3-Difluoro-2,2-dimethylpentyl methanesulfonate.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.
3,3-Difluoro-2,2-dimethylpentyl Chloride: A similar compound where the methanesulfonate group is replaced by a chloride group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methanesulfonate group, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the development of complex molecules and materials.
Eigenschaften
IUPAC Name |
(3,3-difluoro-2,2-dimethylpentyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O3S/c1-5-8(9,10)7(2,3)6-13-14(4,11)12/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILAYIICIYWFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)COS(=O)(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)







![N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2369163.png)
![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)
![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)
![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)


